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Compound of Interest
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Cat. No.: B15576626

Introduction

AZDG6564 is a potent, orally bioavailable fibrinolysis inhibitor developed for the treatment of
bleeding conditions, such as heavy menstrual bleeding.[1] It represents a significant
advancement over existing therapies like tranexamic acid (TXA) by offering improved potency
and selectivity.[2] This technical guide provides an in-depth overview of the discovery,
mechanism of action, and preclinical development of AZD6564, tailored for researchers and

professionals in drug development.

Mechanism of Action: A Targeted Protein-Protein
Interaction Inhibitor

The physiological process of fibrinolysis is responsible for the dissolution of fibrin clots after
wound healing.[2] This cascade is primarily mediated by the enzyme plasmin, which is
converted from its zymogen form, plasminogen, by tissue plasminogen activator (tPA) and
urokinase-type plasminogen activator (UPA).[2] The localization and action of plasmin on the
fibrin surface are facilitated by the binding of lysine binding sites (LBS) within the kringle
domains of plasminogen to C-terminal lysine residues on fibrin.[2]

AZD6564 exerts its antifibrinolytic effect by acting as a lysine mimetic.[3] As confirmed by X-ray
crystallography, AZD6564 binds to the lysine binding site in the kringle domains of plasmin,
thereby preventing plasmin from binding to fibrin.[2][3] This targeted interference of a critical
protein-protein interaction effectively blocks the degradation of the fibrin clot.[2][3] The
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isoxazolone moiety of AZD6564 serves as a carboxylic acid isostere, crucial for its binding
affinity.[3]
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Caption: The fibrinolysis cascade and the inhibitory mechanism of AZD6564.

Drug Discovery and Optimization

The discovery of AZD6564 began with the lead compound 5-(4-piperidyl)-3-isoxazolone (4-
PIOL), a potent fibrinolysis inhibitor.[2] However, 4-PIOL suffered from poor permeability and
off-target activity as a partial agonist at GABAa receptors.[2] The optimization strategy focused
on enhancing potency, improving permeability, and increasing selectivity against GABAa.[1][4]

A systematic structure-activity relationship (SAR) study was conducted, exploring substitutions
on the piperidine and isoxazolone rings.[2] Methyl substitution at the 2-position of the piperidine
ring (compound 5) maintained potency while dramatically improving GABAa selectivity.[2] This
finding highlighted the 2-position as a key site for further modification, ultimately leading to the
identification of AZD6564 (compound 19).[2]
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Table 1: Initial Structure-Activity Relationship (SAR)
Development around4-PlIOL. =@

Clot Lysis IC50 Caco-2 PappAtoB
Compound GABAa IC50 (uM)
(uM) Buffer/Plasma (10-°cm s™?)
EACA 105/40
TXA 12/3.1 1600
4-PIOL 2.8/0.8 35 <0.01
5 (racemic cis-isomer) 6.3/2.1 >2000 0.6

Data sourced from
Cheng et al., 2014.[2]

Preclinical Profile of AZD6564

The optimization efforts culminated in AZD6564, a compound with a balanced profile of high
potency, excellent selectivity, and favorable pharmacokinetic properties.[2]

In Vitro Efficacy and Selectivity

AZD6564 demonstrated potent inhibition of fibrinolysis in both human buffer and plasma clot
lysis assays.[3] Crucially, it showed no detectable activity against GABAa receptors, a
significant improvement over the lead compound and existing therapies like TXA.[2]

Table 2: In Vitro Profile of AZD6564 and Related
Compounds
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Human Plasma Clot Lysis

Compound IC50 (M) GABAa IC50 (M)
TXA 3.1 1600

AZD6564 (19) 0.44 No detectable activity
17

22

Data for AZD6564 and TXA
from Cheng et al., 2014.[2][3]
Note: Specific IC50 values for
compounds 17 and 22 were
not provided in the primary

source.

Experimental Protocol: Human Plasma Clot Lysis Assay

The in vitro potency of the compounds was determined by measuring the prolongation of the
human plasma clot lysis time.[2] While detailed protocols are often found in supplementary
materials, the general procedure involves:

o Human plasma is treated with the test compound at various concentrations.

o Clotting is initiated, and the lysis of the clot is induced by the addition of a plasminogen
activator (e.g., tPA).

e The time required for the clot to lyse is measured spectrophotometrically.

e The IC50 value, the concentration of the compound that causes 50% inhibition of clot lysis, is
then calculated.

In Vitro Experimental Workflow
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Caption: Generalized workflow for the in vitro human plasma clot lysis assay.

In Vivo Efficacy
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The in vitro potency of AZD6564 translated to significant in vivo efficacy in a rat bleeding
model.[2] AZD6564 demonstrated a dose-dependent reduction in tPA-prolonged bleeding time,
being significantly more potent than TXA.[2]

Table 3: In Vivo Fibrinolysis Inhibition in a Rat Bleeding

Model
Compound ED50 (pmol/kg) EC50 (pM)
TXA 14 120
AZD6564 (19) 0.74 10
17 0.55 51
22 13 12

ED50: Dose giving 50%
reduction in bleeding time.
EC50: Plasma concentration
giving 50% reduction in
bleeding time. Data sourced
from Cheng et al., 2014.[2]

Experimental Protocol: Rat Bleeding Model

To confirm the in vivo reduction in bleeding, compounds were tested in a rat model where
bleeding was prolonged by tPA.[2] The protocol involved:

Anesthetized rats received an infusion of the test compound at various doses.

tPA was administered to prolong bleeding.

A standardized incision was made (e.g., in the tail).

The bleeding time was measured.

The ED50 (effective dose) and EC50 (effective plasma concentration) required to reduce the
bleeding time by 50% were calculated.[2]
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Pharmacokinetics and Metabolism

AZD6564 exhibited a favorable pharmacokinetic profile in preclinical species, with good oral
bioavailability in both rats and dogs.[2] The compound is eliminated through both hepatic and
renal pathways.[2] Biotransformation studies in human hepatocytes indicated low metabolism,
with only trace amounts of glucuronidation observed on the isoxazolone ring.[2]

Table 4: Pharmacokinetic Properties of Selected

Compounds

. I Renal

. Bioavailability Clearance o

Compound Species . Elimination (%
(%) (mL/min/kg)
of dose)

AZD6564 (19) Rat 39 - 45
Dog 53 - 70
17 Rat - - 25
Dog - - 7
22 Rat 19 - 25

Dog 59 - -

Data sourced
from Cheng et
al., 2014.[2]
Note: Clearance
values were not
explicitly
provided in the

primary source.

Conclusion

The discovery and development of AZD6564 represent a successful example of structure-
based drug design and optimization. By systematically addressing the liabilities of the initial
lead compound, researchers at AstraZeneca developed a potent and selective oral fibrinolysis
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inhibitor.[2] AZD6564's improved potency over TXA, excellent GABAa selectivity, lack of
CYP450 or hERG inhibition, and good pharmacokinetic properties led to its selection as a
clinical development candidate.[2] The predicted human dose of 340 mg twice daily suggests a
more convenient dosing regimen compared to existing therapies.[3] Further clinical
investigation will ultimately determine the therapeutic utility of AZD6564 in treating bleeding
disorders.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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